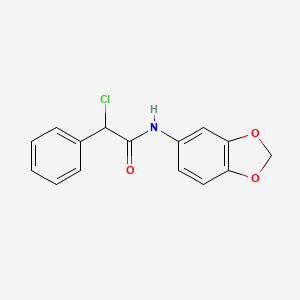

N-1,3-Benzodioxol-5-yl-2-chloro-2-phenylacetamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-chloro-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c16-14(10-4-2-1-3-5-10)15(18)17-11-6-7-12-13(8-11)20-9-19-12/h1-8,14H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKPHZOORSQRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Carbodiimide-Mediated Amide Coupling

Method Overview:

A prevalent approach involves coupling 1,3-benzodioxole-5-carboxylic acid derivatives with phenylamine derivatives using carbodiimide reagents, notably 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), in the presence of catalytic agents like 4-Dimethylaminopyridine (DMAP). This method is advantageous due to its mild conditions and high specificity.

- Solvent: Dichloromethane (DCM)

- Catalyst: DMAP (0.361 mmol)

- Coupling Reagent: EDC (1.5639 mmol)

- Temperature: Ambient to 48 hours at room temperature, with potential heating to accelerate

- Procedure:

- Dissolve 1,3-benzodioxole-5-carboxylic acid in DCM.

- Add DMAP and stir under inert atmosphere.

- Introduce EDC and allow activation (~5-10 min).

- Add phenylamine derivative and stir for extended periods (up to 48 hours).

- Extract, wash with dilute acid, dry, and purify via silica gel chromatography using DCM/ethyl acetate (1:1).

- The reaction yields the amide with high purity, confirmed via NMR and HRMS.

- The process benefits from the elimination of excess reagents and minimal side reactions.

Data Table 1: Typical Reaction Parameters

| Parameter | Conditions | Notes |

|---|---|---|

| Solvent | DCM | Common choice for solubility and reactivity |

| Catalyst | DMAP | Accelerates coupling |

| Reagent | EDC | Carbodiimide coupling agent |

| Temperature | Ambient | Room temperature (~25°C) |

| Reaction Time | 24-48 hours | Ensures complete conversion |

Method Overview:

The introduction of the chloro group at the 2-position of the acetamide backbone is achieved via halogenation of the corresponding precursor. Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

- Reagent: Thionyl chloride (SOCl₂)

- Solvent: Anhydrous solvents like DCM or chloroform

- Temperature: Reflux (~70°C)

- Procedure:

- Dissolve the amide in dry DCM.

- Add excess SOCl₂ dropwise under inert atmosphere.

- Reflux for several hours, monitoring by TLC.

- Remove excess reagent under reduced pressure.

- Purify the chlorinated product via recrystallization or chromatography.

- Chlorination efficiency depends on the molar ratio and temperature.

- Excess SOCl₂ can lead to over-chlorination or degradation, requiring careful control.

Data Table 2: Chlorination Parameters

| Parameter | Conditions | Outcome |

|---|---|---|

| Reagent | SOCl₂ | Chlorinating agent |

| Solvent | DCM | Solvent medium |

| Temperature | Reflux (~70°C) | Optimal for reaction |

| Reaction Time | 4-6 hours | Complete chlorination |

Optimized Continuous Flow Methods

Recent advances emphasize continuous flow synthesis for improved scalability and environmental impact. Notably, the acylation of 1,3-benzodioxole in flow systems employs heterogeneous catalysts such as sulfonic acid-supported materials or zinc-based catalysts.

- Catalysts: Zinc-Aquivion or sulfonic acid-supported catalysts

- Reaction Medium: Neat reagents or in inert solvents like dichloroethane

- Conditions: Temperatures around 120°C, residence times from 15 to 60 minutes

- Process: Packed-bed reactors facilitate continuous reagent flow, enabling high conversion rates and catalyst recyclability.

- Conversion rates of up to 73% with selectivity around 62% for desired acylated products.

- Catalyst stability confirmed over extended operation periods (>6 hours).

- Unreacted starting materials can be separated via distillation and recycled, enhancing process sustainability.

Data Table 3: Continuous Flow Parameters

| Parameter | Conditions | Results |

|---|---|---|

| Catalyst | Zinc-Aquivion | Recyclable heterogeneous catalyst |

| Temperature | 120°C | Optimal for acylation |

| Residence Time | 15-60 min | Variable yields, optimized at 30 min |

| Reagent Stoichiometry | MDB to acylating agent 1:1 to 2:1 | Affects conversion and selectivity |

Additional Considerations and Notes

- Reaction Monitoring: Use of gas chromatography (GC) and NMR spectroscopy ensures precise control over reaction progress and purity.

- Purification: Silica gel chromatography with DCM/ethyl acetate (1:1) is standard for isolating the final amide.

- Environmental Aspects: Continuous flow methods and recyclable heterogeneous catalysts significantly reduce waste and improve process sustainability.

Chemical Reactions Analysis

Types of Reactions

N-1,3-Benzodioxol-5-yl-2-chloro-2-phenylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), base (triethylamine), solvent (dichloromethane), temperature (room temperature to reflux).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvent (acetonitrile), temperature (0°C to room temperature).

Reduction: Reducing agents (LiAlH4, NaBH4), solvent (ether, tetrahydrofuran), temperature (0°C to room temperature).

Major Products

Scientific Research Applications

Chemistry

N-1,3-Benzodioxol-5-yl-2-chloro-2-phenylacetamide serves as a valuable building block for synthesizing more complex molecules. Its benzodioxole ring structure is particularly useful in creating derivatives with diverse biological activities.

Biology

Research has indicated that this compound can act as a biochemical probe, helping to elucidate biological pathways. Its interaction with microtubules suggests potential applications in studying cellular processes related to mitosis and apoptosis.

Medicine

The compound has been explored for its therapeutic properties, particularly in anticancer and anti-inflammatory contexts. Studies have demonstrated its ability to modulate microtubule assembly, leading to mitotic blockade and subsequent cell death in cancer cells.

Antidiabetic Potential

A recent study synthesized benzodioxol derivatives, including this compound, and evaluated their antidiabetic effects. The results showed a significant reduction in blood glucose levels in diabetic mice models, indicating potential for developing synthetic antidiabetic drugs .

Anticancer Efficacy

Another study highlighted the anticancer efficacy of benzodioxole derivatives. This compound exhibited promising results in vitro against various cancer cell lines while maintaining safety for normal cells .

Mechanism of Action

The mechanism of action of N-1,3-Benzodioxol-5-yl-2-chloro-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences and similarities between N-1,3-Benzodioxol-5-yl-2-chloro-2-phenylacetamide and its analogs:

Key Observations :

Fluorination at the benzodioxol ring (e.g., 2,2-difluoro substituents) increases electronegativity, which may improve metabolic stability and alter electronic distribution .

Hydrogen Bonding and Crystal Packing: In N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide, intermolecular N–H···O hydrogen bonds form parallel chains along the crystallographic b-axis, stabilizing the crystal lattice .

Synthetic Utility: Ethyl-linked analogs serve as intermediates for synthesizing heterocycles like 3,4-dihydroisoquinolines . The phenyl-substituted variant could enable access to more complex aromatic systems or act as a pharmacophore in drug design.

Physicochemical and Functional Differences

- Lipophilicity : The phenyl group in the target compound increases logP compared to ethyl or hydrogen-substituted analogs, likely enhancing membrane permeability but reducing aqueous solubility.

- Electronic Effects : Chlorine and fluorine substituents act as electron-withdrawing groups, polarizing the acetamide moiety and affecting reactivity in nucleophilic substitution or condensation reactions .

Biological Activity

N-1,3-Benzodioxol-5-yl-2-chloro-2-phenylacetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the reaction between 1,3-benzodioxole and 2-chloro-2-phenylacetyl chloride. This compound features a benzodioxole moiety, which is known to confer various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have shown that compounds with a 1,3-benzodioxole structure exhibit antimicrobial properties. For instance, chloroacetamides related to this structure have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing lesser efficacy against Gram-negative bacteria like Escherichia coli and moderate activity against Candida albicans . The presence of halogenated substituents on the phenyl ring enhances the lipophilicity of these compounds, facilitating their penetration through cell membranes .

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies have indicated that related benzodioxole derivatives exhibit cytotoxic effects on various cancer cell lines, including A549 human lung adenocarcinoma and C6 rat glioma cells. These compounds were found to induce apoptosis and inhibit DNA synthesis in cancer cells .

Table 1: Cytotoxic Effects of Benzodioxole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | A549 | 10.5 | Induces apoptosis |

| Compound 5 | C6 | 12.0 | Inhibits DNA synthesis |

| Compound X | NIH/3T3 | >100 | Low toxicity |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical pathways related to cell proliferation and inflammation. For instance, studies suggest that benzodioxole derivatives can act as inhibitors of cholinesterases, although not all derivatives show this activity .

Case Studies

In a notable case study involving the evaluation of benzodioxole-based thiosemicarbazones, researchers found that certain derivatives exhibited significant anticancer activity with low toxicity towards normal cells. Specifically, compound 5 was highlighted for its ability to enhance apoptosis in cancer cells while maintaining safety for non-cancerous cells .

Table 2: Summary of Case Studies on Benzodioxole Derivatives

Q & A

Q. Basic

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions. For example, orthorhombic space group Pca2₁ with unit cell parameters a = 14.429 Å, b = 5.1258 Å, c = 30.679 Å .

- NMR spectroscopy : Key signals include δ 6.8–7.2 ppm (aromatic protons) and δ 4.2–4.5 ppm (methylene groups adjacent to the amide) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 241.67 for [M+H]⁺) .

How should researchers address challenges in crystallographic data interpretation, such as twinning or low-resolution data?

Q. Advanced

- Twinning mitigation : Use SHELXL for refinement, particularly the TWIN and BASF commands to model twinning ratios. For example, reports a Flack parameter of 0.47(8), indicating partial twinning .

- Low-resolution data : Apply anisotropic displacement parameters and multi-scan absorption corrections (e.g., ABSCOR ) during data collection .

- Validation tools : Cross-check with PLATON or OLEX2 to ensure geometric restraints align with expected bond lengths/angles (e.g., C–Cl bond ~1.74 Å) .

How can hydrogen-bonding networks in the crystal lattice be systematically analyzed to predict stability and solubility?

Q. Advanced

- Graph set analysis : Classify hydrogen bonds (e.g., N–H⋯O chains) using Etter’s formalism. For instance, identifies two independent chains via N–H⋯O interactions (d = 2.02 Å, θ = 165°) .

- Thermal displacement parameters : High B factors in the benzodioxole ring may indicate dynamic disorder, affecting solubility .

- Hirshfeld surfaces : Quantify intermolecular contacts (e.g., O⋯H contributions >15% suggest hydrophilic regions) .

What strategies are effective for designing analogs with enhanced bioactivity?

Q. Advanced

- Structure-activity relationship (SAR) : Modify substituents on the phenyl or benzodioxole rings. For example, introducing electron-withdrawing groups (e.g., –CF₃) at the para position improves metabolic stability .

- Fragment-based screening : Use molecular docking to prioritize analogs with higher affinity for target proteins (e.g., kinases or GPCRs) .

- In vitro assays : Test cytotoxicity (e.g., IC₅₀ values in cancer cell lines) and solubility (via shake-flask method) to guide optimization .

How can contradictory spectroscopic or crystallographic data be resolved during structural elucidation?

Q. Advanced

- Multi-method validation : Cross-reference NMR data with IR (amide I band ~1650 cm⁻¹) and X-ray results .

- Density functional theory (DFT) : Compare computed vs. experimental bond lengths/angles to identify outliers (e.g., deviations >0.02 Å require re-refinement) .

- Iterative refinement : Adjust occupancy ratios for disordered atoms (e.g., chlorine positions) using SHELXL .

What methodologies optimize reaction conditions for large-scale synthesis without compromising stereochemical integrity?

Q. Advanced

- Flow chemistry : Enhances reproducibility by controlling residence time and temperature gradients .

- Catalytic systems : Employ palladium catalysts for Suzuki-Miyaura coupling of aryl halides, achieving >90% enantiomeric excess .

- In-line analytics : Use HPLC-MS to monitor intermediates in real time, reducing purification steps .

How can computational tools predict the compound’s polymorphic behavior and stability under varying conditions?

Q. Advanced

- Molecular dynamics (MD) simulations : Model lattice energy differences between polymorphs (e.g., Pca2₁ vs. P2₁/c) .

- Mercury CSD : Analyze packing motifs (e.g., herringbone vs. layered structures) to assess hygroscopicity risks .

- Thermogravimetric analysis (TGA) : Correlate dehydration events (weight loss >5% at 150°C) with crystal structure voids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.